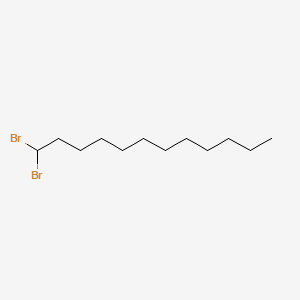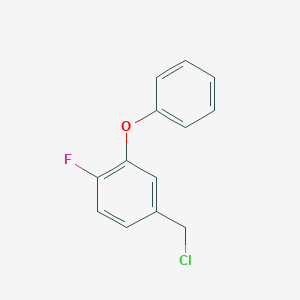
4-Cyanonaphthalen-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanonaphthalen-2-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring with a cyano substituent at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalen-2-ylboronic acid typically involves the borylation of 4-cyano-2-naphthalene derivatives. One common method is the palladium-catalyzed borylation of 4-cyano-2-naphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanonaphthalen-2-ylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases (e.g., triethylamine).
Heck Reaction: Palladium catalysts, bases (e.g., sodium carbonate), and solvents (e.g., N,N-dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyanonaphthalen-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Cyanonaphthalen-2-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
Comparación Con Compuestos Similares
- 2-Naphthaleneboronic acid
- 4-Biphenylboronic acid
- Phenylboronic acid
Comparison: 4-Cyanonaphthalen-2-ylboronic acid is unique due to the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-naphthaleneboronic acid, the cyano substituent provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications. The presence of the naphthalene ring also distinguishes it from simpler boronic acids like phenylboronic acid, offering more complex structural features for advanced material synthesis.
Propiedades
Fórmula molecular |
C11H8BNO2 |
|---|---|
Peso molecular |
197.00 g/mol |
Nombre IUPAC |
(4-cyanonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H |
Clave InChI |
GPVAWUPCDREOKU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)

![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)




![N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine](/img/structure/B8593706.png)



